N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide
Description
2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide is an organic compound that features a quinazoline core substituted with a boronate ester group
Properties
Molecular Formula |
C19H26BN3O3 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]propanamide |
InChI |
InChI=1S/C19H26BN3O3/c1-17(2,3)15(24)23-16-21-11-12-13(9-8-10-14(12)22-16)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24) |
InChI Key |
VMJBWRUPMWUGCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=NC3=CC=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Miyaura borylation reaction, which involves the coupling of a halogenated quinazoline derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronate ester can be hydrolyzed to yield the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products
Oxidation: Boronic acids.
Substitution: Biaryl compounds.
Hydrolysis: Boronic acids.
Scientific Research Applications
2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The quinazoline core can interact with various biological targets, including kinases and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl]propanamide .
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate .
- 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .
Uniqueness
2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide is unique due to its combination of a quinazoline core and a boronate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
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